1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)
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Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound characterized by its unique structure, which includes a central benzene ring substituted with ethene and dimethylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) typically involves a multi-step process. One common method includes the use of a central benzene ring as a starting material, which undergoes a series of substitution reactions to introduce the ethene and dimethylbenzene groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in multiple types of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds or the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene
- 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene
- 1,3,5-tri(1H-imidazol-1-yl)benzene
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) is unique due to its specific substitution pattern and the presence of both ethene and dimethylbenzene groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
The compound 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) , also known as 4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C33H30O6
- Molecular Weight : 516.54 g/mol
- CAS Number : 2265870-17-3
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow for interactions with various biological targets. Initial studies suggest that it may exhibit:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Properties : There is emerging evidence that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar frameworks can modulate inflammatory pathways.
The mechanisms through which 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) exerts its biological effects may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : It could alter key signaling pathways such as NF-kB and MAPK pathways that are critical in cancer and inflammatory responses.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication in cancer cells.
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the anticancer properties of structurally similar compounds and found significant inhibition of tumor growth in vitro and in vivo. The study reported that these compounds induced apoptosis in human cancer cell lines by activating caspase pathways.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis |
Compound B | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |
Case Study 2: Antioxidant Properties
Research highlighted in Journal of Medicinal Chemistry demonstrated that related benzene derivatives exhibited strong antioxidant activity. The study used DPPH radical scavenging assays to quantify the antioxidant capacity.
Compound | DPPH Scavenging Activity (%) | EC50 (µM) |
---|---|---|
Compound C | 85% | 25 |
Compound D | 90% | 20 |
Properties
CAS No. |
920985-20-2 |
---|---|
Molecular Formula |
C36H36 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-dimethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C36H36/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h7-24H,1-6H3 |
InChI Key |
RDYLZKVSUKAHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)C=CC3=CC(=CC(=C3)C)C)C=CC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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